molecular formula C12H15N7O2 B10974910 1-ethyl-4-{[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]amino}-1H-pyrazole-5-carbonitrile

1-ethyl-4-{[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]amino}-1H-pyrazole-5-carbonitrile

Cat. No.: B10974910
M. Wt: 289.29 g/mol
InChI Key: KWNNILMTOAMINS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ETHYL-4-{[1-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]AMINO}-1H-PYRAZOL-5-YL CYANIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an ethyl group, a nitro-substituted pyrazole ring, and a cyanide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-ETHYL-4-{[1-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]AMINO}-1H-PYRAZOL-5-YL CYANIDE typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

Industrial production methods may involve optimization of these steps to improve yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-ETHYL-4-{[1-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]AMINO}-1H-PYRAZOL-5-YL CYANIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), and nucleophiles (e.g., amines, alcohols).

Mechanism of Action

The mechanism of action of 1-ETHYL-4-{[1-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]AMINO}-1H-PYRAZOL-5-YL CYANIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The cyanide group can inhibit certain enzymes by binding to their active sites, affecting cellular metabolism .

Comparison with Similar Compounds

Similar compounds to 1-ETHYL-4-{[1-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]AMINO}-1H-PYRAZOL-5-YL CYANIDE include:

The uniqueness of 1-ETHYL-4-{[1-(3-METHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]AMINO}-1H-PYRAZOL-5-YL CYANIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15N7O2

Molecular Weight

289.29 g/mol

IUPAC Name

2-ethyl-4-[1-(3-methyl-4-nitropyrazol-1-yl)ethylamino]pyrazole-3-carbonitrile

InChI

InChI=1S/C12H15N7O2/c1-4-17-11(5-13)10(6-14-17)15-9(3)18-7-12(19(20)21)8(2)16-18/h6-7,9,15H,4H2,1-3H3

InChI Key

KWNNILMTOAMINS-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(C)N2C=C(C(=N2)C)[N+](=O)[O-])C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.